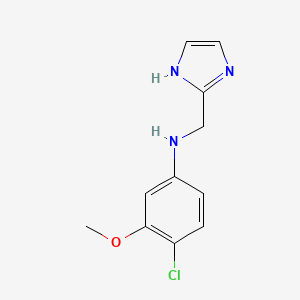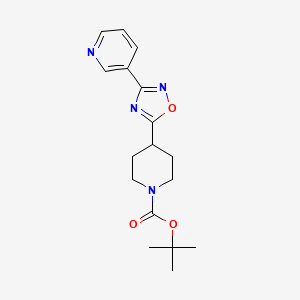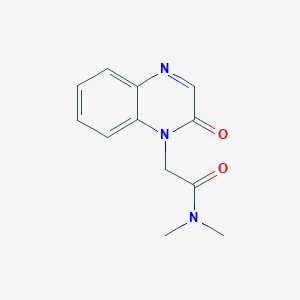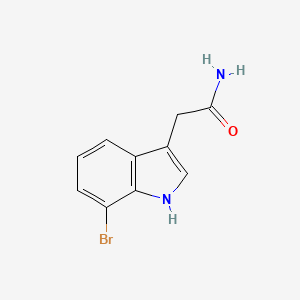
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine, also known as CLIMAZOLE, is a synthetic compound that belongs to the imidazole family. It is widely used in scientific research, particularly in the field of pharmacology. CLIMAZOLE is a potent antifungal agent and has been shown to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine is not fully understood. However, it is believed to work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to disruption of the fungal cell membrane, ultimately resulting in cell death.
Biochemical and physiological effects:
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine has been shown to have a number of biochemical and physiological effects. In addition to its antifungal activity, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to modulate the immune system, potentially making it useful in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine is its broad spectrum of activity against a wide range of fungi. It is also relatively easy to synthesize and has a low toxicity profile. However, like all drugs, (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine has some limitations. It can be expensive to produce in large quantities, and its efficacy can be reduced in the presence of certain drug-resistant fungi.
Future Directions
There are several areas of future research that could be explored with (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine. One potential application is in the treatment of fungal infections that are resistant to current antifungal agents. Another area of interest is in the development of (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine derivatives with improved pharmacological properties. Finally, (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine could also be studied for its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
In conclusion, (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine is a synthetic compound with a wide range of biological activities. It has been extensively studied for its antifungal properties and has also been shown to have antibacterial, antiviral, and anticancer properties. While there are some limitations to its use, (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine has several advantages and has the potential to be used in a variety of scientific research applications.
Synthesis Methods
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine can be synthesized using various methods. One of the most common methods involves the reaction of 4-chloro-3-methoxyphenylacetic acid with 2-(imidazol-1-ylmethyl)pyridine in the presence of a coupling reagent. The resulting product is then treated with thionyl chloride to form the final compound.
Scientific Research Applications
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition to its antifungal activity, (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine has also been shown to have antibacterial, antiviral, and anticancer properties.
properties
IUPAC Name |
4-chloro-N-(1H-imidazol-2-ylmethyl)-3-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-10-6-8(2-3-9(10)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNSZAMGHZWNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC2=NC=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(cyclopentylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7469808.png)
![3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7469813.png)
![7-methyl-4-[[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7469814.png)

![4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline](/img/structure/B7469825.png)
![N-(5-chloro-2-morpholin-4-ylphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469832.png)

![7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B7469844.png)

![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B7469869.png)
![5-(diethylsulfamoyl)-N-[2-(2,6-difluoroanilino)-2-keto-ethyl]-N-ethyl-2-piperidino-benzamide](/img/structure/B7469880.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide](/img/structure/B7469897.png)

